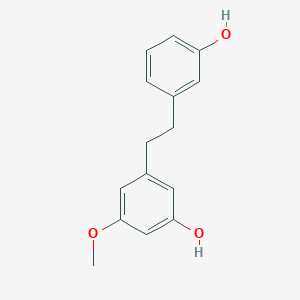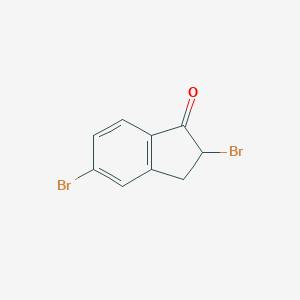
2,5-Dibromo-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Dibromo-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6Br2O . It is a derivative of 1H-Inden-1-one, which is a fused molecule containing cyclopentanone and a benzene ring .
Synthesis Analysis
The synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives, including “2,5-Dibromo-2,3-dihydro-1H-inden-1-one”, has been described in the literature . A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The ultrasound technique was found to be satisfactory in terms of time and synthetic performance .Molecular Structure Analysis
The molecular structure of “2,5-Dibromo-2,3-dihydro-1H-inden-1-one” can be represented by the IUPAC Standard InChI: InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Applications De Recherche Scientifique
Electronically Intercommunicating Iron Centers
The study by Hildebrandt, Schaarschmidt, and Lang (2011) explores the synthesis of electronically intercommunicating compounds using a precursor closely related to 2,5-Dibromo-2,3-dihydro-1H-inden-1-one. Their research on novel diferrocenyl-1-phenyl-1H-pyrrole derivatives highlights the importance of such structures in understanding electron delocalization and electrochemical properties, offering insights into the development of advanced materials with potential applications in electronics and catalysis (Hildebrandt et al., 2011).
Decarbonylative Cycloaddition in Organic Synthesis
Hu, Wang, Ma, Wang, and Liu (2022) have demonstrated the application of 2,3-dihydro-1H-inden-1-one derivatives in organic synthesis through decarbonylative cycloaddition, facilitated by rhodium (I) catalysis. This process exemplifies the compound's role in forming complex molecular architectures, underscoring its value in synthetic organic chemistry (Hu et al., 2022).
Structural and Dynamic Features Study
Research by Dreier, Bergander, Wegelius, Fröhlich, and Erker (2001) on bis[2-(2-furyl)indenyl]zirconium derivatives, starting from 2-indanone, reveals the structural and dynamic properties of these compounds. Their findings contribute to a deeper understanding of conformational isomerism and its impact on the chemical reactivity and stability of metal-organic frameworks, with potential implications for material science and catalysis (Dreier et al., 2001).
Synthesis and Biological Activity
El‐Sheshtawy and Baker (2014) have synthesized derivatives of 2-phenyl-1H-indene-1-one and investigated their antibacterial activities. Their work showcases the potential of 2,5-Dibromo-2,3-dihydro-1H-inden-1-one derivatives in medicinal chemistry, particularly in the development of new antibacterial agents (El‐Sheshtawy & Baker, 2014).
Charge Density Analysis for Molecular Interactions
Pavan, Pal, Nagarajan, and Row (2014) conducted a charge density analysis on 2,2-dibromo-2,3-dihydroinden-1-one to study its halogen bonding interactions. Their research provides valuable information on the nature and strength of halogen bonds, contributing to the design of new molecular assemblies and enhancing our understanding of molecular interactions (Pavan et al., 2014).
Orientations Futures
The future directions for “2,5-Dibromo-2,3-dihydro-1H-inden-1-one” could involve further exploration of its pharmacological properties, given that compounds containing a 2,3-dihydro-1H-inden-1-one structure have shown a range of activities like anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer disease . Additionally, the development of new synthetic organic compounds could help overcome the resistance of microbes to current antimicrobials .
Propriétés
IUPAC Name |
2,5-dibromo-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDQRKLWYPCSRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628825 |
Source


|
| Record name | 2,5-Dibromo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-2,3-dihydro-1H-inden-1-one | |
CAS RN |
127425-72-3 |
Source


|
| Record name | 2,5-Dibromo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)
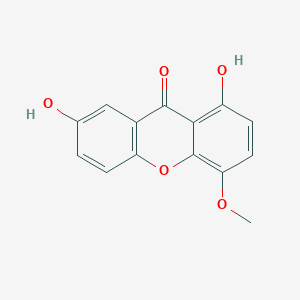

![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)
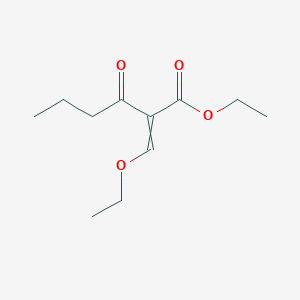

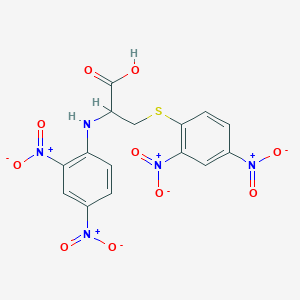
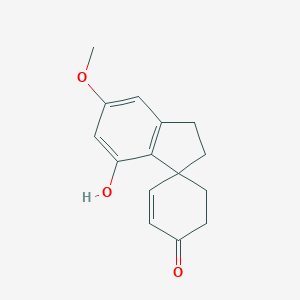
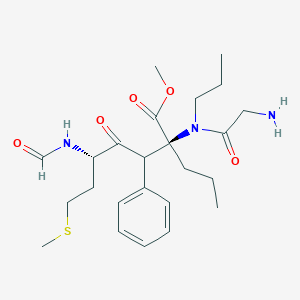
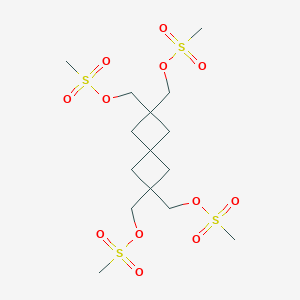
![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)

